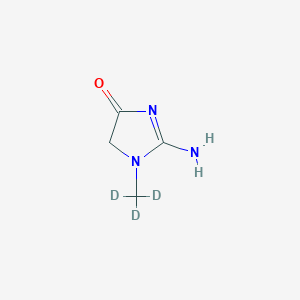

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one

Vue d'ensemble

Description

La créatinine-d3 est un composé marqué par un isotope stable, principalement utilisé comme étalon interne en spectrométrie de masse pour la quantification de la créatinine. Elle est synthétisée dans les reins, le foie et le pancréas et transportée dans le sang vers les muscles et le cerveau, où elle est phosphorylée en phosphocréatine . La créatinine-d3 est particulièrement précieuse dans les diagnostics cliniques, l'analyse médico-légale et les applications de recherche en raison de sa stabilité et de sa précision de mesure.

Mécanisme D'action

Target of Action

The primary target of 2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one is the enzyme 2-amino-3-ketobutyrate coenzyme A ligase . This enzyme plays a crucial role in the metabolism of amino acids, particularly in the catabolic pathway of branched-chain amino acids .

Mode of Action

The compound interacts with its target enzyme, 2-amino-3-ketobutyrate coenzyme A ligase, and participates in the conversion of 2-amino-3-ketobutyrate to glycine and acetyl-CoA . This interaction results in changes in the metabolic pathways involving these molecules.

Biochemical Pathways

The compound affects the biochemical pathways involving the metabolism of branched-chain amino acids. Specifically, it is involved in the conversion of 2-amino-3-ketobutyrate to glycine and acetyl-CoA, a key step in the catabolic pathway of these amino acids . The downstream effects include the production of energy and other metabolic intermediates.

Pharmacokinetics

Similar compounds have been shown to have rapid distribution phases followed by slower elimination phases . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the production of glycine and acetyl-CoA from 2-amino-3-ketobutyrate . This contributes to various metabolic processes, including energy production and the synthesis of other important molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the target enzyme and thus the efficacy of the compound. Additionally, the presence of other molecules can also influence the compound’s stability and action .

Analyse Biochimique

Biochemical Properties

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes. Threonine aldolases catalyze the cleavage of threonine to glycine and acetaldehyde, and they also facilitate the reverse aldol reaction, forming chiral β-hydroxy-α-amino acids . The interaction between this compound and threonine aldolases is crucial for the synthesis of these chiral compounds, which are important precursors for pharmaceuticals.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the overexpression of genes involved in the kynurenine pathway, such as 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase, can affect the expression levels of indoleamine 2,3-dioxygenase 1 and interferon-gamma in inflammatory conditions . This modulation of gene expression and signaling pathways highlights the potential impact of this compound on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the condensation process catalyzed by 2-amino-3-oxobutyrate CoA ligase involves the loss of the pro-R hydrogen atom of glycine and occurs with the inversion of stereochemistry . This interaction is indicative of the compound’s ability to influence enzymatic reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies on similar compounds have shown that factors such as solvent polarity, pH, and the presence of β-cyclodextrin can influence the stability and degradation of the compound . These temporal effects are important for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has demonstrated dose-dependent increases in hepatotoxicity and oxidative stress in zebrafish . These findings suggest that this compound may exhibit similar dosage effects, including potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, the degradation of aromatic hydrocarbons by bacteria involves upper and lower pathways, with enzymes catalyzing the conversion of the original compound to central intermediates and subsequent cleavage to yield metabolites for biomass production . Understanding these metabolic pathways is essential for elucidating the role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that mediates the exchange of essential amino acids across biological barriers . This transporter is predominantly expressed in various tissues, including the cerebral cortex, blood-brain barrier, and several types of cancer, facilitating the targeted delivery of compounds like this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the inclusion complex formation with β-cyclodextrin can affect the localization and activity of the compound within cells . Understanding the subcellular localization is crucial for determining the functional role of this compound in cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la créatinine-d3 implique l'incorporation d'atomes de deutérium dans la molécule de créatinine. Cela est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus commence souvent par la synthèse de précurseurs deutérés, suivie de leur conversion en créatinine-d3 par des conditions réactionnelles spécifiques .

Méthodes de production industrielle

La production industrielle de la créatinine-d3 implique une synthèse chimique à grande échelle utilisant des réactifs deutérés. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux exigences strictes pour une utilisation comme étalon interne dans les applications analytiques .

Analyse Des Réactions Chimiques

Types de réactions

La créatinine-d3 subit diverses réactions chimiques, notamment :

Oxydation : La créatinine-d3 peut être oxydée pour former de la créatine.

Réduction : Elle peut être réduite en créatine dans des conditions spécifiques.

Substitution : Les atomes de deutérium dans la créatinine-d3 peuvent être remplacés par des atomes d'hydrogène dans certaines réactions.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour s'assurer que le produit souhaité est formé .

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent la créatine et d'autres dérivés deutérés, qui sont utilisés dans diverses applications analytiques et de recherche .

Applications de recherche scientifique

La créatinine-d3 a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Appliquée dans le développement de kits de diagnostic et d'instruments analytiques pour la mesure de la créatinine.

Mécanisme d'action

La créatinine-d3 exerce ses effets en servant d'étalon interne marqué par un isotope stable. En spectrométrie de masse, elle aide à la quantification précise de la créatinine en fournissant un point de référence pour la comparaison. Les cibles moléculaires et les voies impliquées comprennent le circuit créatine kinase-phosphocréatine, qui joue un rôle crucial dans le métabolisme énergétique dans les muscles et d'autres tissus .

Applications De Recherche Scientifique

Creatinine-d3 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

Créatinine : La forme non deutérée de la créatinine-d3, utilisée dans des applications similaires mais sans le marquage isotopique.

Créatine : Un précurseur de la créatinine, impliqué dans le métabolisme énergétique dans les muscles.

Phosphocréatine : Une forme phosphorylée de la créatine, servant de réservoir d'énergie dans les cellules musculaires.

Unicité

La créatinine-d3 est unique en raison de son marquage isotopique stable, qui offre une précision et une fiabilité accrues dans les mesures analytiques. Cela la rend particulièrement précieuse dans les diagnostics cliniques et les applications de recherche où une quantification précise est essentielle .

Activité Biologique

2-Amino-3-(trideuteriomethyl)-4H-imidazol-5-one, a stable isotope-labeled compound, is primarily recognized for its role in biochemical reactions, particularly in enzyme interactions. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

- Chemical Formula : CHNO

- CAS Number : 143827-20-7

- Molecular Weight : 113.12 g/mol

- Melting Point : 255ºC (dec.)

- Density : 1.51 g/cm³

The primary target of this compound is the enzyme 2-amino-3-ketobutyrate coenzyme A ligase , which catalyzes the conversion of 2-amino-3-ketobutyrate to glycine and acetyl-CoA. This reaction is crucial in the metabolism of branched-chain amino acids and plays a significant role in cellular energy production.

Biochemical Pathways

This compound influences several metabolic pathways:

- Branched-chain amino acid metabolism : It aids in the conversion of substrates to central metabolites.

- Kynurenine pathway modulation : It can affect gene expression related to inflammatory responses, impacting levels of indoleamine 2,3-dioxygenase and interferon-gamma.

Cellular Effects

This compound has been shown to modulate various cellular processes:

- Cell Signaling : It influences pathways that regulate cell growth and apoptosis.

- Gene Expression : Alters the expression of genes involved in metabolic and inflammatory responses.

Pharmacokinetics

Studies indicate that similar compounds demonstrate rapid distribution followed by slower elimination phases. The pharmacokinetic properties suggest that environmental factors such as pH and temperature can significantly influence the compound's efficacy and stability.

Dosage Effects in Animal Models

Research on related compounds indicates that dosage significantly affects biological activity. For instance, dose-dependent increases in hepatotoxicity have been observed in zebrafish models when exposed to structurally similar compounds.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC (µg/mL) | Reference Compound | IC (µg/mL) |

|---|---|---|---|

| MCF-7 (Breast) | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 |

| HCT-116 (Colon) | Not specified | Colchicine | 9.6 ± 0.1 |

| PC-3 (Prostate) | 3.2 ± 0.1 | - | - |

| A549 (Lung) | Not specified | - | - |

| HepG-2 (Liver) | Not specified | - | - |

These findings indicate that the compound exhibits promising cytotoxicity against specific cancer cell lines while showing minimal effects on normal cell lines .

Molecular Docking Studies

Molecular docking analyses have been conducted to understand the interaction between this compound and key enzymes such as EGFR and VEGFR-2. The results suggest that it has comparable inhibitory activity against these kinases when compared to established inhibitors like Sorafenib:

| Kinase | IC (µM) | Reference Compound | IC (µM) |

|---|---|---|---|

| EGFR | 0.216 ± 1.1 | Sorafenib | 0.230 ± 1.8 |

| VEGFR-2 | 0.259 ± 1.5 | Sorafenib | 0.307 ± 1.2 |

This data highlights the potential of this compound as a therapeutic agent targeting specific pathways involved in cancer progression .

Propriétés

Numéro CAS |

143827-20-7 |

|---|---|

Formule moléculaire |

C4H7N3O |

Poids moléculaire |

116.14 g/mol |

Nom IUPAC |

2-imino-1-(trideuteriomethyl)imidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 |

Clé InChI |

DDRJAANPRJIHGJ-FIBGUPNXSA-N |

SMILES |

CN1CC(=O)N=C1N |

SMILES isomérique |

[2H]C([2H])([2H])N1CC(=O)NC1=N |

SMILES canonique |

CN1CC(=O)NC1=N |

Apparence |

Assay:≥98% deuterated forms (d1-d3)A crystalline solid |

Synonymes |

2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one; 1-(Methyl-d3)glycocyamidine; 1-(Methyl-d3)hydantoin-2-imide; 2-Amino-1-(methyl-d3)-1,5-dihydroimidazol-4-one; 2-Amino-1-(methyl-d3)imidazolin-4-one; NSC 13123-d3; TEGO Cosmo C 250-d3; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.